REACTION_CXSMILES
|
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].[S:10](=O)(=[O:13])([OH:12])[OH:11]>O>[CH3:9][O:8][C:1]1[CH:7]=[C:6]([S:10]([OH:13])(=[O:12])=[O:11])[CH:5]=[CH:4][C:2]=1[OH:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.63 mol
|
Type
|
reactant
|
Smiles
|
C=1(C(O)=CC=CC1)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(O)=CC=CC1)OC
|
Name
|
|
Quantity
|
3.41 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The weight of available stock guaiacol, purified reagent, that
|
Type
|
CUSTOM
|
Details
|
purified reagent from the available stock bottle
|
Type
|
ADDITION
|
Details
|
was added to the bottle
|
Name
|
guaiacolsulfonic acid
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |